5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a benzene ring substituted with chloro, methoxy, and sulfonamide groups, along with a thiophene-containing cyclopentyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The starting material, 5-chloro-2-methoxybenzenesulfonyl chloride, is reacted with an amine to form the sulfonamide core.
Introduction of the Cyclopentyl Moiety: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where the thiophene-containing cyclopentylamine reacts with the sulfonamide core.
Final Assembly: The final product is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: For large-scale purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro and methoxy groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Engineering: Applications in the design of new chemical processes and products.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene and cyclopentyl moieties contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the cyclopentyl and thiophene moieties.
2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide: Lacks the chloro group.
5-chloro-2-methoxy-N-{[1-(phenyl)cyclopentyl]methyl}benzene-1-sulfonamide: Contains a phenyl group instead of a thiophene ring.
Uniqueness
The presence of the thiophene-containing cyclopentyl moiety in 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide distinguishes it from similar compounds. This unique structure may confer specific binding properties and biological activities that are not observed in other related compounds.
Biological Activity
The compound 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H18ClN1O2S
- Molecular Weight : 315.83 g/mol
The presence of the thiophene ring and the sulfonamide group is significant, as these moieties often contribute to the biological activity of sulfonamide derivatives.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thiophene Ring : The thiophene moiety is synthesized through standard methods involving cyclization reactions.
- Sulfonamide Formation : The sulfonamide group is introduced via reaction with a suitable sulfonyl chloride.
- Final Coupling : The cyclopentyl group is introduced through a coupling reaction with an appropriate amine.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | OSCC | 12.7 | Inhibition of CA IX |
4-[5-(2,3,4-trimethoxyphenyl)-3-(thiophen-2-yl)]benzensulphonamide | OSCC | 10.5 | Apoptosis induction |
These results suggest that modifications in the molecular structure can enhance cytotoxic effects against specific tumor types.
The mechanisms by which this compound exerts its biological effects may include:
- Carbonic Anhydrase Inhibition : Similar sulfonamides have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable study investigated the effects of a related compound on oral squamous cell carcinoma (OSCC) models. The study found that treatment with the compound resulted in significant reductions in tumor size and cell proliferation rates compared to control groups. The findings suggest that targeting CAs with such sulfonamide derivatives could be a promising strategy in cancer therapy.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c1-22-14-7-6-13(18)11-15(14)24(20,21)19-12-17(8-2-3-9-17)16-5-4-10-23-16/h4-7,10-11,19H,2-3,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSHZZQOYZQHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.